(S)-2-bromo-4-methylpentanoic acid
Description
Contextual Significance as a Chiral Synthon
In the realm of asymmetric synthesis, where the control of stereochemistry is paramount, (S)-2-bromo-4-methylpentanoic acid is highly valued as a chiral synthon or building block. bldpharm.com Its predefined stereocenter, derived from the natural amino acid L-leucine, allows chemists to introduce chirality into a target molecule predictably. This is fundamental in medicinal chemistry, where the biological activity of a drug is often dependent on its specific enantiomeric form.
The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the alpha-position, making it a versatile intermediate for creating diverse molecular architectures. fiveable.me For instance, it is a key intermediate in the synthesis of the anticonvulsant drug Pregabalin (B1679071), where the chiral center is essential for its therapeutic effect. google.comzbjimg.com It is also utilized in the preparation of peptidomimetics, which are molecules that mimic the structure of peptides and are of interest in drug discovery. biosynth.com
Historical Perspective on its Introduction and Early Utility in Organic Synthesis
The historical utility of α-bromo carboxylic acids is rooted in the development of classic organic reactions like the Hell-Volhard-Zelinsky reaction, which provided a general method for the α-bromination of carboxylic acids. fiveable.meresearchgate.net This reaction involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide. researchgate.net While effective for producing racemic mixtures, the demand for enantiomerically pure compounds, especially in pharmaceutical development, necessitated more refined synthetic strategies.
The introduction of this compound into the synthetic chemist's toolbox is closely linked to the use of the "chiral pool," which involves using readily available, inexpensive, and enantiomerically pure natural products as starting materials. L-leucine, a common amino acid, serves as the precursor for the enantioselective synthesis of this compound. pbworks.com An established method for this transformation involves the diazotization of L-leucine with sodium nitrite (B80452) in the presence of sodium bromide and a strong acid, such as sulfuric acid. pbworks.comzbjimg.com This reaction proceeds with retention of configuration at the stereocenter, providing a reliable route to the desired (S)-enantiomer.
This early utility established the compound as a critical link between the pool of natural chiral molecules and the synthesis of non-natural, value-added chiral compounds for research and industrial applications. bldpharm.com Its role as an intermediate in the synthesis of β-amino acids further highlights its early importance in expanding the diversity of available chiral building blocks for organic synthesis. pbworks.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-bromo-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDHJQLIFECSR-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for S 2 Bromo 4 Methylpentanoic Acid
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to construct more complex chiral molecules. This strategy is particularly effective for the synthesis of (S)-2-bromo-4-methylpentanoic acid, with L-leucine being a prominent precursor. google.com
L-leucine, a naturally occurring α-amino acid with the desired (S)-stereochemistry at the α-carbon, serves as an ideal starting material. nih.gov The synthetic challenge lies in replacing the α-amino group with a bromine atom while preserving the original stereochemistry of the chiral center. nih.gov This transformation is typically achieved through a sequence of reactions involving protection of the amino group, activation of the carboxyl group, and subsequent stereospecific bromination.
To prevent unwanted side reactions at the amino group during subsequent synthetic steps, it must be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines. organic-chemistry.orgmasterorganicchemistry.com The protection of L-leucine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. organic-chemistry.org This reaction converts the primary amine into a carbamate, which is stable to many reaction conditions but can be readily removed later in the synthetic sequence under acidic conditions. masterorganicchemistry.com
Table 1: Reagents for Amino Group Protection of L-Leucine
| Protecting Group Reagent | Base | Key Features |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide, N-methylmorpholine | Forms a stable carbamate; removable with acid. organic-chemistry.orggoogle.com |
| 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-methylmorpholine | Base-labile protecting group. google.com |
| Benzyloxycarbonyl chloride (Cbz-Cl) | Base | Removable by catalytic hydrogenation. masterorganicchemistry.com |
Activation of the carboxyl group of the N-protected amino acid is necessary to facilitate subsequent reactions. One common method is the formation of a mixed anhydride (B1165640). ucl.ac.uk This is often achieved by reacting the N-protected amino acid with an acyl chloride, such as pivaloyl chloride or ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine. google.com The resulting mixed anhydride is a more reactive species that can readily undergo nucleophilic substitution.
The crucial step in the synthesis is the replacement of the amino group with a bromine atom while maintaining the (S)-configuration at the α-carbon. This is a significant challenge as many substitution reactions at chiral centers can proceed with inversion or racemization. mdpi.com
While molecular bromine (Br₂) is a fundamental brominating agent, its use can sometimes lead to side reactions and may not always provide the desired stereocontrol. sci-hub.se N-Bromosuccinimide (NBS) is a versatile and often preferred reagent for various bromination reactions, including allylic and benzylic brominations, as well as the α-bromination of carbonyl compounds. nih.govmissouri.eduorganic-chemistry.org In the context of amino acid derivatives, the choice between Br₂ and NBS can be critical to avoid unwanted side reactions such as halolactonization. researchgate.net The reaction of enolates or enol ethers with NBS is a high-yielding method for α-bromination with fewer side-products. missouri.edu
A highly effective method for the stereospecific conversion of α-amino acids to α-bromo acids with retention of configuration involves a diazotization-bromination sequence. google.comnih.govresearchgate.net This reaction is typically carried out by treating the amino acid with sodium nitrite (B80452) (NaNO₂) and a bromide source, such as potassium bromide (KBr) or hydrobromic acid (HBr), in an acidic medium at low temperatures (e.g., -4 to -7 °C). google.com
The reaction proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and the strong acid. masterorganicchemistry.comgoogle.com Nitrous acid then reacts with the primary amino group to form a diazonium salt intermediate. masterorganicchemistry.comkkwagh.edu.in The neighboring carboxyl group facilitates the displacement of the diazonium group (N₂) via an α-lactone intermediate, which is then opened by the bromide ion to yield the α-bromo acid with retention of the original stereochemistry. researchgate.netsmolecule.com This method has been shown to produce this compound from L-leucine in high yield (e.g., 87%) and with high retention of stereochemistry. google.com
Table 2: Diazotization-Bromination of L-Leucine
| Reagents | Temperature | Yield of this compound | Stereochemistry | Reference |
|---|---|---|---|---|
| L-Leucine, Sodium Nitrite, Potassium Bromide, 0.75 M HBr | -4 to -7 °C | 87% | >95% retention | google.com |
α-Bromination with Retention of Configuration
Strategic Deprotection and Purification Methodologies
A crucial step in enhancing the enantiomeric excess (ee) of this compound involves the strategic deprotection of precursor molecules followed by purification. For instance, in a synthetic route starting from D-leucine, an amino acid with the desired stereocenter, the amino group is often protected, for example, as a Boc (tert-butyloxycarbonyl) group. After the introduction of the bromine atom at the α-position, this protecting group must be removed.
The deprotection of a Boc group is commonly achieved using strong acids, such as trifluoroacetic acid (TFA). Following the removal of the protecting group, purification techniques are employed to isolate the target compound and, critically, to enhance its enantiomeric purity. Recrystallization is a powerful method for this purpose. By dissolving the crude product in a suitable solvent system, such as a hexane/ethyl acetate (B1210297) mixture, and allowing it to slowly crystallize, it is often possible to selectively crystallize the desired enantiomer, leaving the other enantiomer and impurities in the solution. This process can significantly increase the enantiomeric excess, often to greater than 99%.
Table 1: Key Parameters in a Deprotection and Purification Protocol
| Parameter | Value | Reference |
| Starting Material | Boc-protected (R)-2-bromo-4-methylpentanoic acid | |
| Deprotection Agent | Trifluoroacetic acid (TFA) | |
| Purification Method | Recrystallization | |
| Solvent System | Hexane/Ethyl Acetate (4:1) | |
| Final Enantiomeric Excess | >99% | |
| Overall Yield | 65-70% |
Asymmetric Catalysis in α-Bromination
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched α-bromo carboxylic acids. This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of the bromination reaction.
Organocatalytic Strategies Utilizing Chiral Phase-Transfer Catalysts (PTCs)
Chiral phase-transfer catalysts (PTCs) have emerged as powerful tools for enantioselective α-bromination. These catalysts facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile by transporting the nucleophile into the organic phase. In the context of α-bromination, a chiral PTC can create a chiral environment around the substrate, leading to a stereoselective reaction.
Bifunctional thiourea (B124793) catalysts, often derived from cinchona alkaloids, are a prominent class of organocatalysts used in asymmetric synthesis. nih.govrsc.org These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic tertiary amine group within the same molecule. rsc.org This dual functionality allows them to activate both the electrophile and the nucleophile simultaneously. In the α-bromination of 4-methylpentanoic acid derivatives, the thiourea group can activate the brominating agent, such as N-bromosuccinimide (NBS), through hydrogen bonding, while the amine base can deprotonate the carboxylic acid, generating the enolate nucleophile. nih.gov This dual activation within a chiral framework directs the approach of the brominating agent, resulting in high enantioselectivity.
The mechanism of enantioselective α-bromination using bifunctional thiourea catalysts is often explained by a halogen-bonding transition state model. acs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgmdpi.com In this model, the thiourea catalyst forms a hydrogen bond with the brominating agent (e.g., NBS), enhancing the electrophilicity of the bromine atom. This activated bromine then forms a halogen bond with the enolate of the 4-methylpentanoic acid derivative. The specific geometry of this ternary complex, dictated by the chiral scaffold of the catalyst, determines the facial selectivity of the bromination, leading to the preferential formation of one enantiomer.
Enantioselective α-Bromination of 4-Methylpentanoic Acid Derivatives
The direct enantioselective α-bromination of 4-methylpentanoic acid derivatives using organocatalysts provides a streamlined approach to this compound. By employing a chiral bifunctional thiourea catalyst, it is possible to achieve good yields and high enantiomeric excesses.
A typical procedure involves dissolving 4-methylpentanoic acid and a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloroethane. The addition of a catalytic amount (e.g., 5 mol%) of a Cinchona-derived bifunctional thiourea catalyst initiates the reaction. After stirring for a period at a controlled temperature, the product is isolated through standard workup procedures, including extraction and column chromatography.
Table 2: Performance of an Organocatalytic α-Bromination Reaction
| Parameter | Value | Reference |
| Substrate | 4-methylpentanoic acid | |
| Brominating Agent | N-bromosuccinimide (NBS) | |
| Catalyst | Cinchona-derived bifunctional thiourea | |
| Catalyst Loading | 5 mol% | |
| Solvent | Dichloroethane | |
| Yield | 75-80% | |
| Enantiomeric Excess | 88-92% |
Resolution of Racemic 2-Bromo-4-methylpentanoic Acid
An alternative to enantioselective synthesis is the resolution of a racemic mixture of 2-bromo-4-methylpentanoic acid. This method involves separating the two enantiomers from a 50:50 mixture.
One common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique utilizes a chiral resolving agent, typically a chiral amine like (1R,2S)-ephedrine, to react with the racemic acid. The reaction of the racemic acid with a single enantiomer of the chiral amine results in the formation of two diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
In a typical procedure, the racemic 2-bromo-4-methylpentanoic acid is treated with a stoichiometric amount of the chiral amine in a suitable solvent, such as ethanol. Upon cooling, one of the diastereomeric salts will preferentially crystallize out of the solution. This salt is then isolated by filtration. Finally, the desired enantiomer of the acid is recovered from the diastereomeric salt by an acid-base extraction. While effective, this method's maximum theoretical yield for a single enantiomer is 50%.
Table 3: Diastereomeric Salt Formation for Racemic Resolution
| Step | Description | Reference |
| 1 | React racemic 2-bromo-4-methylpentanoic acid with a chiral amine (e.g., (1R,2S)-ephedrine) in a solvent. | |
| 2 | Induce crystallization of one diastereomeric salt, often by cooling. | |
| 3 | Isolate the crystallized diastereomeric salt by filtration. | |
| 4 | Regenerate the enantiomerically enriched carboxylic acid by acid-base extraction. |
Diastereomeric Salt Formation with Chiral Resolving Agents (e.g., (1R,2S)-Ephedrine)
One of the classical and most reliable methods for separating enantiomers is through diastereomeric salt formation. This technique capitalizes on the different physical properties, primarily solubility, of diastereomeric salts formed between a racemic acid and a single enantiomer of a chiral base.
The process begins with a racemic mixture of 2-bromo-4-methylpentanoic acid. This mixture is treated with a chiral resolving agent, such as the naturally derived and readily available (1R,2S)-ephedrine, typically in a suitable solvent like ethanol. The acid-base reaction between the racemic acid and the chiral amine results in the formation of two diastereomeric salts: ((S)-acid • (1R,2S)-base) and ((R)-acid • (1R,2S)-base).
Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities in a given solvent system. Through careful control of conditions, such as temperature, one of the diastereomeric salts will preferentially crystallize out of the solution. For instance, by cooling the solution, the less soluble salt can be isolated by filtration. The more soluble diastereomer remains in the mother liquor.
Once the crystallized diastereomeric salt is isolated, the chiral resolving agent can be removed by an acid-base extraction. This regenerates the enantiomerically enriched carboxylic acid, in this case, this compound, and the chiral amine, which can often be recovered and reused. The enantiomeric purity of the final product can be significantly enhanced through repeated crystallizations.
Table 1: Diastereomeric Salt Resolution of Racemic 2-Bromo-4-methylpentanoic Acid
| Step | Description | Key Parameters |
| 1. Salt Formation | Racemic 2-bromo-4-methylpentanoic acid is reacted with a chiral amine. | Resolving Agent: (1R,2S)-EphedrineSolvent: Ethanol |
| 2. Crystallization | The solution is cooled to induce the precipitation of the less soluble diastereomeric salt. | Temperature: 4°C |
| 3. Isolation | The precipitated salt is separated from the solution (mother liquor) by filtration. | - |
| 4. Liberation | The enantiomerically enriched acid is recovered from the salt via acid-base extraction. | - |
Biocatalytic Kinetic Resolution using Enzymatic Processes (e.g., Lipase-Catalyzed Hydrolysis of Esters)
Biocatalysis offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. Enzymes, particularly lipases, are widely used in kinetic resolutions due to their ability to differentiate between enantiomers of a substrate.
In a typical biocatalytic kinetic resolution of 2-bromo-4-methylpentanoic acid, a racemic ester of the acid (e.g., the methyl or ethyl ester) is used as the substrate. An enzyme, such as Candida antarctica lipase (B570770) B (CALB), is introduced into the reaction medium, which is often a buffered aqueous solution.
The lipase selectively catalyzes the hydrolysis of one of the ester enantiomers. For example, CALB might preferentially hydrolyze the (S)-ester into the corresponding (S)-carboxylic acid, leaving the (R)-ester largely unreacted. The reaction is allowed to proceed until approximately 50% conversion is reached. At this point, the mixture contains the (S)-acid and the unreacted (R)-ester. These two compounds have different chemical properties (acid vs. ester) and can be easily separated by standard techniques like extraction.
The success of this method hinges on the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E-value). A high E-value signifies a large difference in the reaction rates for the two enantiomers, leading to products with high enantiomeric excess (ee). wur.nl Factors like the choice of enzyme, substrate (i.e., the ester group), solvent, and temperature can all be optimized to maximize the enantioselectivity of the resolution. wur.nl
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2-Bromo-4-methylpentanoate
| Parameter | Value/Condition | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | |
| Substrate | Racemic ethyl 2-bromo-4-methylpentanoate | |
| Reaction | Selective hydrolysis of the (S)-ester | |
| Medium | Phosphate buffer (pH 7.0) | |
| Temperature | 30°C | |
| Result | This compound and unreacted (R)-ester |
Dynamic Kinetic Resolution as an Advanced Stereoselective Strategy
While classical kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. Dynamic kinetic resolution (DKR) is a more advanced and efficient strategy that can, in principle, convert a racemic starting material into a single enantiomeric product with a theoretical yield of up to 100%. doi.org
DKR combines the enantioselective reaction of a kinetic resolution with an in situ racemization of the starting material. doi.org This means that as the enzyme or chiral catalyst selectively consumes one enantiomer, the remaining, undesired enantiomer is continuously converted back into the racemic mixture. This ensures that the desired enantiomer is constantly being produced from the entire pool of starting material. For α-bromo carboxylic acids, this process often involves a combination of a biocatalyst for the resolution step and a chemical catalyst for the racemization step. iaea.org
Mechanistic Principles of In Situ Racemization and Enantioselective Crystallization
A powerful variant of DKR is crystallization-induced dynamic resolution (CIDR), also known as crystallization-induced asymmetric transformation (CIAT). researchgate.netwhiterose.ac.uk This process is particularly effective for α-substituted carboxylic acids. researchgate.net
The mechanism relies on two simultaneous processes:
In Situ Racemization: The α-proton of an α-bromo carboxylic acid is acidic and can be removed by a base. In the presence of a suitable racemization agent, such as a halide ion (e.g., from tetrabutylammonium (B224687) bromide), the starting material undergoes rapid, reversible epimerization at the chiral center. iaea.orgresearchgate.net This racemization occurs in the solution phase, ensuring that both enantiomers are always present and available for the resolution step.
Enantioselective Crystallization: A chiral resolving agent, such as a chiral amine, is added to the system. This amine forms diastereomeric salts with the enantiomers of the acid present in the solution. One of these diastereomeric salts is significantly less soluble than the other under the chosen reaction conditions. As this less soluble salt crystallizes and precipitates out of the solution, it disturbs the equilibrium. According to Le Châtelier's principle, the system responds by continuously racemizing the more soluble enantiomer in the solution and crystallizing the less soluble diastereomer, driving the transformation toward a single, solid diastereomeric product. researchgate.net
This combination of continuous racemization in the liquid phase and selective crystallization of one diastereomer allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. researchgate.net
Stereochemical Analysis and Enantiopurity Determination
Methodologies for Enantiomeric Excess (ee) Determination
Determining the enantiomeric excess is crucial to ensure the purity of the (S)-enantiomer. This is often achieved through derivatization with a chiral resolving agent to form diastereomers, which can then be distinguished and quantified using standard chromatographic or spectroscopic methods. Another approach involves direct separation using chiral chromatography.
Chiral Chromatographic Techniques
Chiral chromatography is a powerful tool for separating enantiomers, allowing for the accurate determination of their relative proportions.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the enantiomeric separation of chiral compounds like 2-bromo-4-methylpentanoic acid. bldpharm.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. While specific HPLC methods for the direct analysis of (S)-2-bromo-4-methylpentanoic acid are not extensively detailed in the provided results, the general applicability of chiral HPLC for resolving chiral acids is a standard practice in organic chemistry. bldpharm.com For instance, related compounds are analyzed using preparative HPLC to isolate the desired diastereomer. drugfuture.com
Gas Chromatography (GC) can be employed for the analysis of volatile derivatives of this compound. The carboxylic acid is typically converted into a more volatile ester, such as a methyl or ethyl ester, prior to analysis. oup.com Chiral GC columns, often coated with cyclodextrin (B1172386) derivatives, can then be used to separate the enantiomeric esters. This method has been successfully applied to determine the enantiomeric ratios of related compounds like ethyl 2-hydroxy-4-methylpentanoate (B1259815) in various samples. researchgate.net A patent also describes the monitoring of stereoselectivity of enzymes using chiral GC analysis for related cyanated esters. google.com
Spectroscopic and Optical Characterization for Absolute Configuration
Spectroscopic and optical methods are essential for confirming the absolute configuration of the chiral center and providing further evidence of enantiopurity.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for structural elucidation. nih.gov To determine enantiomeric purity, a chiral auxiliary or a chiral solvating agent can be used. This creates a diastereomeric environment, causing the corresponding protons in the two enantiomers to exhibit different chemical shifts, allowing for their quantification. While specific data for this compound with a chiral auxiliary is not available in the search results, this is a common technique for determining the enantiomeric purity of chiral carboxylic acids. rsc.org
Optical rotation is a fundamental property of chiral molecules and is used to characterize the enantiomers of 2-bromo-4-methylpentanoic acid. The (S)-enantiomer rotates the plane of polarized light in a specific direction, and the magnitude of this rotation is proportional to its concentration and enantiomeric purity. The specific rotation of this compound has been reported, providing a key parameter for its identification and quality control. oup.com For instance, a specific rotation of [α]D20 -33.4° (c 2, methanol) has been documented for purified this compound. oup.com
Infrared (IR) and Mass Spectrometry (MS) for Structural Confirmation
Following the determination of stereochemistry and enantiopurity, Infrared (IR) spectroscopy and Mass Spectrometry (MS) are employed as orthogonal analytical techniques to confirm the molecular structure of this compound. These methods provide crucial information about the compound's functional groups and molecular weight, corroborating the structural data obtained from other analytical methods.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The analysis is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum is characterized by absorption bands that confirm the presence of the carboxylic acid and the carbon-bromine bond.
The most distinctive feature in the IR spectrum of a carboxylic acid is the very broad absorption band resulting from the O-H stretching vibration of the carboxyl group. uzh.ch This broadness is a consequence of hydrogen bonding between molecules. uzh.ch Additionally, a strong, sharp absorption corresponding to the carbonyl (C=O) stretch is a key indicator of the carboxylic acid functionality. uzh.ch The presence of the carbon-bromine bond is also confirmed by a characteristic absorption in the fingerprint region of the spectrum.
Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Very broad and strong band due to hydrogen bonding. uzh.ch |
| C-H Stretch | Alkyl (isobutyl group) | 2870 - 2960 | Strong, sharp absorptions. |
| C=O Stretch | Carboxylic Acid | ~1710 | Strong and sharp carbonyl absorption. uzh.ch |
| C-Br Stretch | Alkyl Halide | 500 - 600 | Typically a moderate to strong band in the fingerprint region. |
The specific positions of these bands can provide further structural insights. For instance, the exact frequency of the C=O stretch can be influenced by the electronegativity of the adjacent bromine atom. Analysis of the IR spectrum for bromoalkanoic acids supports the identification of these characteristic vibrations. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the molecular structure.
For this compound (C₆H₁₁BrO₂), the molecular weight is 195.05 g/mol . nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity. docbrown.info This is due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal natural abundance. Therefore, one would expect to see a molecular ion peak [M]⁺ at m/z 194 and another peak [M+2]⁺ at m/z 196. nih.govdocbrown.info
The fragmentation pattern provides further structural confirmation. The bond between the carbon and the bromine is relatively weak and can break, leading to the loss of a bromine radical. The cleavage of bonds within the carbon skeleton also results in characteristic fragments. The formation of an acylium ion (R-CO⁺) is a common fragmentation pathway for carboxylic acid derivatives. libretexts.org
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion Structure | Fragmentation Pathway |
| 194/196 | [C₆H₁₁BrO₂]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |
| 115 | [C₆H₁₁O₂]⁺ | Loss of Br radical from the molecular ion. |
| 57 | [C₄H₉]⁺ | Cleavage of the Cα-Cβ bond, forming the isobutyl cation (base peak in similar structures). docbrown.info |
| - | [CH(Br)COOH]⁺ | Alpha-cleavage. |
The analysis of the molecular ion peaks and the subsequent fragmentation pattern in the mass spectrum provides unambiguous evidence for the elemental composition and connectivity of this compound, complementing the functional group information obtained from IR spectroscopy.
Chemical Transformations and Mechanistic Investigations of S 2 Bromo 4 Methylpentanoic Acid
Nucleophilic Substitution Reactions at the α-Carbon
The bromine atom at the α-position of (S)-2-bromo-4-methylpentanoic acid is a good leaving group, facilitating nucleophilic substitution reactions. These reactions are fundamental to the synthesis of a diverse range of derivatives.
Amination and Formation of α-Amino Acid Analogs
The substitution of the bromine atom with an amine nucleophile is a key step in the synthesis of α-amino acid analogs. This transformation can be achieved by reacting this compound with ammonia (B1221849) or primary amines. libretexts.org The reaction typically proceeds via an SN2 mechanism, leading to the formation of the corresponding α-amino acid with an inversion of configuration at the α-carbon. libretexts.org
For instance, the reaction of this compound with ammonia yields (R)-leucine, a non-proteinogenic amino acid. The use of polymer-supported reagents, such as Amberlyst A26 resin with a bound azide (B81097) (N₃⁻) anion, followed by reduction, offers an alternative route to these amino acid derivatives. oup.com This method can proceed in high yield and with a high degree of stereochemical control. oup.com
A study demonstrated the synthesis of α-azido acid methyl esters from various optically active α-bromo acid methyl esters using an anion-exchange resin. oup.com The subsequent reduction of the azido (B1232118) group affords the desired α-amino acid derivative. The results indicated that the substitution reaction proceeded almost quantitatively with a high retention of configuration. oup.com
Table 1: Synthesis of α-Amino Acid Analogs from this compound
| Reagent | Product | Reaction Type | Reference |
| Ammonia (NH₃) | (R)-Leucine | SN2 Amination | libretexts.org |
| Amberlyst A26-N₃ followed by reduction | (R)-Leucine | Resin-supported nucleophilic substitution | oup.com |
Thiolation and Synthesis of Sulfur-Containing Derivatives
The bromine atom can also be displaced by sulfur nucleophiles, such as thiols (R-SH) or thiocyanate (B1210189) ions (SCN⁻), to produce sulfur-containing derivatives. oup.com These compounds are of interest in the synthesis of peptidomimetics and other biologically active molecules. thieme-connect.de
The reaction with a thiol in the presence of a base proceeds via an SN2 mechanism to yield the corresponding α-thioether. For example, the reaction of (R)-2-bromo-4-methylpentanoic acid with the sodium salt of a cysteine derivative has been used to synthesize a pseudodipeptide. thieme-connect.de Similarly, using a resin-bound thiocyanate anion provides a route to α-thiocyanato derivatives, which can be further transformed into other sulfur-containing compounds. oup.com
Table 2: Synthesis of Sulfur-Containing Derivatives
| Nucleophile | Product | Application | Reference |
| Thiol (R-SH) | α-Thioether | Peptidomimetic synthesis | thieme-connect.de |
| Thiocyanate (SCN⁻) on resin | α-Thiocyanato derivative | Intermediate for sulfur compounds | oup.com |
Esterification and Carboxylic Acid Derivatization
The carboxylic acid group of this compound can undergo various derivatization reactions, most notably esterification. Esterification is often performed to protect the carboxylic acid group or to modify the compound's solubility and reactivity.
A common method for esterification is the reaction with an alcohol in the presence of an acid catalyst. Alternatively, diazomethane (B1218177) can be used to form the methyl ester under mild conditions. oup.com For instance, the esterification of this compound with diazomethane yields (-)-methyl-(S)-2-bromo-4-methylpentanoate. oup.com Other derivatization methods for carboxylic acids include conversion to amides or acid chlorides, which can then be used in a variety of subsequent reactions. researchgate.net
Reduction Pathways
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). vulcanchem.com The reduction of the carboxylic acid provides a route to chiral 2-bromo-4-methylpentan-1-ol, a useful building block in organic synthesis. It is important to note that under these strong reducing conditions, the carbon-bromine bond may also be susceptible to reduction, potentially leading to the formation of 4-methylpentanoic acid as a byproduct.
Oxidation Pathways
The oxidation of this compound can lead to different products depending on the reaction conditions and the oxidizing agent used. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can cause decarboxylation to form 4-methyl-2-pentanone. vulcanchem.com Under milder conditions, it might be possible to oxidize the α-carbon further, although this is less commonly reported for α-bromo acids due to the presence of the halogen.
Mechanistic Studies of Key Reactions
The nucleophilic substitution reactions at the α-carbon of this compound and its esters have been the subject of mechanistic investigations. The reaction with nucleophiles like amines and thiols generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is supported by the observed inversion of stereochemistry at the α-carbon.
However, studies using polymer-supported nucleophiles have shown that the reaction mechanism can be more complex. For instance, a study on the substitution of α-bromo acid methyl esters with a resin-bound azide ion suggested a mechanism with a high degree of retention of configuration, which is not typical for a standard SN2 reaction. oup.com This suggests the involvement of the resin support in the reaction mechanism, possibly through an SNi (substitution nucleophilic internal) type pathway. oup.com
Mechanistic studies on decarboxylative halogenation reactions, a related class of reactions, have also provided insights. acs.org While not directly involving this compound as a starting material, these studies highlight the complexity of reactions involving halogens and carboxylic acids, often involving radical or ionic intermediates depending on the specific reagents and conditions. acs.org
Understanding Reactivity Profiles as Electrophile and Substrate
This compound exhibits a distinct reactivity profile, primarily functioning as an electrophile. The bromine atom, being a good leaving group, is positioned at the α-carbon, which is adjacent to the electron-withdrawing carbonyl group of the carboxylic acid. This arrangement makes the α-carbon electrophilic and susceptible to attack by nucleophiles. The compound's ability to act as an electrophile is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.
The interaction of this compound with nucleophiles leads to substitution products, a reaction facilitated by the bromine atom's capacity to depart. This reactivity makes it a valuable reagent in various synthetic organic reactions.
SN2 Displacement Reactions
α-Bromo carboxylic acids like this compound are highly reactive towards SN2 (bimolecular nucleophilic substitution) reactions. libretexts.orglibretexts.org The presence of the carbonyl group adjacent to the carbon bearing the bromine atom enhances the rate of SN2 reactions compared to corresponding primary aliphatic halides. libretexts.orglibretexts.org This increased reactivity is attributed to the stabilization of the transition state. An incoming nucleophile can share its charge between the electrophilic α-carbon and the carbonyl carbon, lowering the activation energy of the reaction. libretexts.orglibretexts.org
The SN2 reaction is a concerted process where bond-forming and bond-breaking occur simultaneously. uzh.ch It proceeds with an inversion of configuration at the reaction center due to backside attack by the nucleophile. uzh.ch The efficiency of the SN2 displacement is also dependent on the nature of the leaving group, with bromide being an excellent leaving group. uzh.ch
A variety of nucleophiles can be employed in SN2 reactions with α-bromo carboxylic acids, leading to a diverse range of products. For instance, reaction with ammonia can lead to the formation of α-amino acids, providing a pathway to synthesize these biologically important molecules. libretexts.orglibretexts.org
A specific application involves the SN2 displacement reaction of (S)-2-bromo-4-methyl-pentanenitrile, derived from the corresponding acid, with diethyl malonate. This reaction is a key step in the synthesis of enantiomerically pure (S)-3-cyano-5-methyl-hexanoic acid ethyl ester. google.comgoogleapis.com
Electrophilic Substitution Mechanisms (α-Bromination Context)
The synthesis of this compound itself involves an electrophilic substitution at the α-carbon of the corresponding carboxylic acid, 4-methylpentanoic acid. The direct bromination of carboxylic acids with bromine (Br₂) is generally not feasible because the carboxylic acid does not enolize to a significant extent. libretexts.orglibretexts.org The acidic proton of the carboxyl group is more readily removed than an α-hydrogen. libretexts.orglibretexts.org
To achieve α-bromination, the Hell-Volhard-Zelinsky (HVZ) reaction is employed. libretexts.orglibretexts.orgfiveable.me This method involves treating the carboxylic acid with a mixture of bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orglibretexts.orgfiveable.me
The mechanism of the HVZ reaction proceeds through several key steps:
Formation of Acyl Bromide: The carboxylic acid first reacts with PBr₃ to form an acyl bromide. libretexts.orglibretexts.org This intermediate is crucial as it can enolize more readily than the carboxylic acid. libretexts.orglibretexts.org
Enolization: The acyl bromide tautomerizes to its enol form. libretexts.orglibretexts.org
Electrophilic Attack: The enol acts as a nucleophile and attacks a bromine molecule (the electrophile), resulting in the α-brominated acyl bromide. fiveable.mekhanacademy.org
Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed to yield the α-bromo carboxylic acid. libretexts.orgfiveable.me
Functional Group Interconversion Strategies
This compound is a valuable precursor for various functional group interconversions, enabling the synthesis of other important organic molecules.
Amide Formation
The carboxylic acid functional group of this compound can be converted into an amide. A common method involves first converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the acid with thionyl chloride (SOCl₂). google.comgoogleapis.com The resulting acyl chloride is then reacted with ammonia to produce this compound amide. google.comgoogleapis.com
Reaction Scheme for Amide Formation:
| Reactant | Reagent(s) | Product |
|---|
Table data sourced from a patent describing the synthesis of pregabalin (B1679071) intermediates. google.comgoogleapis.com
Nitrile Formation from Amides via Dehydration
The primary amide, (S)-2-bromo-4-methyl-pentanoic acid amide, can undergo dehydration to form the corresponding nitrile, (S)-2-bromo-4-methyl-pentanenitrile. google.comgoogleapis.com This transformation is a fundamental route for the synthesis of nitriles from amides. rsc.org Various dehydrating agents can be used for this purpose, with phosphorus pentoxide (P₂O₅) being one effective reagent. google.commasterorganicchemistry.com Other reagents like thionyl chloride have also been used for the dehydration of α-bromoamides. researchgate.net The choice of dehydrating agent can be critical to avoid side reactions such as racemization. researchgate.net
Dehydration Reaction:
| Reactant | Dehydrating Agent | Product |
|---|
Table data sourced from a patent describing the synthesis of pregabalin intermediates. google.com
This dehydration step is part of a synthetic route towards valuable compounds, where the resulting nitrile can undergo further reactions. google.comgoogleapis.com
Advanced Applications in Organic Synthesis As a Chiral Building Block
Utility in Pharmaceutical and Agrochemical Synthesis
The chiral nature of (S)-2-bromo-4-methylpentanoic acid is of paramount importance in the synthesis of bioactive molecules, where stereochemistry often dictates biological activity.
This compound is a key intermediate in certain synthetic routes to pregabalin (B1679071), an anticonvulsant and anxiolytic drug. zbjimg.combldpharm.com One pathway involves the deamination of L-leucine to produce this compound. zbjimg.com This intermediate is then esterified, typically to its tert-butyl ester, and subsequently condensed with diethyl malonate. zbjimg.com This sequence of reactions highlights the compound's role in constructing the carbon skeleton of pregabalin.
Table 1: Key Steps in a Pregabalin Synthesis Route Involving this compound
| Step | Reactant(s) | Product | Purpose |
| Deamination | L-leucine, NaNO₂, NaBr, H₂SO₄ | This compound | Introduction of the bromo group with retention of stereochemistry |
| Esterification | This compound, tert-butyl acetate (B1210297), BF₃·AcOH | tert-butyl (S)-2-bromo-4-methylpentanoate | Protection of the carboxylic acid and activation for the next step |
| Condensation | tert-butyl (S)-2-bromo-4-methylpentanoate, sodium salt of diethyl malonate | Substituted malonic ester | Carbon chain elongation |
This table outlines a simplified, exemplary pathway and does not encompass all possible synthetic variations.
The scaffold of this compound has been incorporated into the design of novel bioactive molecules. For instance, it has been used in the synthesis of compounds with potential antibacterial activity. biosynth.comnih.gov A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were synthesized and showed good antibacterial activity against several Gram-positive bacteria. nih.gov The stereochemistry at the α-carbon, originating from the this compound starting material, is crucial for the observed biological activity.
Furthermore, this chiral building block is utilized in creating enzyme inhibitors. The stereochemistry of inhibitors is often a determining factor in their affinity and specificity for the target enzyme. Diastereomers synthesized from the (R)- and (S)-enantiomers of 2-bromo-4-methylpentanoic acid have shown stereochemistry-dependent inhibition of bacterial enzymes like LecA and LasB.
The structural framework of this compound is a valuable starting point for medicinal chemists aiming to design ligands that target specific enzymes or receptors. The bromine atom facilitates nucleophilic substitution, allowing for the introduction of various functional groups that can interact with biological targets. The chiral center provides a means to explore the stereochemical requirements for binding and activity. This approach is instrumental in the study of enzyme mechanisms and protein-ligand interactions.
Construction of Peptidomimetics and Non-Natural Amino Acid Scaffolds
This compound serves as a precursor in the synthesis of peptidomimetics and non-natural amino acids. biosynth.comunifi.itsigmaaldrich.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. sigmaaldrich.com The incorporation of unnatural amino acids, derived from building blocks like this compound, allows for the modification of peptide tertiary structure and the design of drug candidates with a precise fit to their biological targets. unifi.itsigmaaldrich.com
Role in Complex Natural Product Synthesis Intermediates
The stereodefined nature of this compound makes it a valuable intermediate in the total synthesis of complex natural products. Its ability to introduce a specific stereocenter early in a synthetic sequence is a key advantage. While specific examples directly citing this compound in complex natural product synthesis are not prevalent in the provided search results, its utility as a chiral building block is a well-established principle in this field.
Strategic Integration in Chiral Auxiliary and Ligand Design for Asymmetric Transformations
This compound and its derivatives can be strategically integrated into the design of chiral auxiliaries and ligands for asymmetric transformations. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. bath.ac.uk The inherent chirality of this compound makes it a suitable candidate for such applications. Although direct examples of its use as a chiral auxiliary are not detailed in the search results, the principle of using chiral molecules for this purpose is well-documented. nih.govbath.ac.uk
Computational Chemistry in the Study of S 2 Bromo 4 Methylpentanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of (S)-2-bromo-4-methylpentanoic acid involves the use of computer-based calculations to represent its three-dimensional structure. These models are crucial for understanding the spatial arrangement of atoms, which dictates the molecule's physical and chemical properties. A variety of computed properties can be predicted, offering a detailed profile of the molecule. nih.gov
Conformational analysis is a key aspect of molecular modeling, particularly for a molecule with multiple rotatable bonds like this compound. The molecule is not static; the isobutyl group and the carboxylic acid group can rotate around the carbon-carbon single bonds. This rotation gives rise to various conformers, each with a different spatial arrangement and potential energy. Computational methods, such as molecular mechanics or more advanced quantum chemical calculations, can be used to explore the potential energy surface of the molecule. By calculating the energy of numerous possible conformations, the most stable, low-energy conformers can be identified. This information is critical, as the reactivity and biological interactions of the molecule are often governed by the population of these low-energy conformational states. biosynth.com For example, the steric hindrance presented by the isobutyl group in different conformations will influence how the molecule interacts with other reactants or biological targets.
Table 1: Computed Molecular Properties of 2-Bromo-4-methylpentanoic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO₂ | nih.govbiosynth.comlookchem.com |
| Molecular Weight | 195.05 g/mol | nih.govbiosynth.com |
| Monoisotopic Mass | 193.99424 Da | nih.gov |
| XLogP3 (Predicted) | 2.3 | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 3 | lookchem.com |
| Polar Surface Area | 37.3 Ų | nih.gov |
| Complexity (Predicted) | 101 | lookchem.com |
This table presents data for the general structure of 2-bromo-4-methylpentanoic acid as specific computational studies on the (S)-enantiomer are not widely available. These values are generated through computational models.
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various organic reactions. The presence of a bromine atom on the carbon alpha to the carboxylic acid makes this site highly reactive toward nucleophilic substitution.
Density Functional Theory (DFT) is a common method used to model these reactions. By calculating the energies of the reactants, products, and, most importantly, the transition states, chemists can predict the feasibility and rate of a reaction. For instance, in a nucleophilic substitution (SN2) reaction, computational models can determine the activation energy required for a nucleophile to displace the bromide ion. These calculations can account for factors such as the steric bulk of the isobutyl group and the electronic effects of the carboxylic acid.
Furthermore, these methods can predict selectivity. In reactions where multiple products are possible, comparing the activation energies for each potential pathway allows researchers to predict which product will be favored. For this compound, a chiral compound, computational models can predict enantioselectivity or diastereoselectivity in reactions. For example, modeling the interaction with a chiral catalyst or reagent can reveal why one stereoisomer is formed preferentially over another by comparing the energies of the diastereomeric transition states.
Table 2: Application of Computational Methods in Predicting Reactivity
| Reaction Type | Computational Method | Predicted Parameters | Relevance to this compound |
| Nucleophilic Substitution (SN2) | DFT (e.g., B3LYP/6-31G*) | Transition State Energy, Activation Energy | Predicts reactivity with various nucleophiles (e.g., OH⁻, NH₂⁻) and the stereochemical outcome (inversion of configuration). |
| Elimination (E2) | DFT, Ab initio methods | Energy Barriers for syn- and anti-elimination | Predicts the likelihood of forming an alkene under basic conditions and the regioselectivity of the double bond. |
| Esterification | Molecular Mechanics, DFT | Reaction Enthalpy, Equilibrium Constant | Predicts the favorability of forming an ester at the carboxyl group, a common derivatization. |
Mechanistic Elucidation through Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.netnih.gov For this compound, these calculations can map out the entire reaction pathway for transformations like nucleophilic substitution, providing a step-by-step understanding of bond-breaking and bond-forming processes.
A typical mechanistic study involves several computational steps. First, the geometries of the reactants and products are optimized to find their lowest energy structures. Next, the transition state (TS) structure, which represents the highest energy point along the reaction coordinate, is located. The nature of the TS is confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the path from the transition state downhill to both the reactants and the products, confirming that the located TS indeed connects the desired species. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.
This approach allows chemists to visualize the geometry of the transition state, understand the key interactions that stabilize or destabilize it, and validate or refute a proposed mechanism. For example, in an SN2 reaction of this compound, calculations can confirm the backside attack of the nucleophile and the inversion of stereochemistry at the alpha-carbon. gbcramgarh.in This level of detail is crucial for designing more efficient and selective syntheses. nih.gov
Table 3: Steps in a Quantum Chemical Mechanistic Study (Example: SN2 Reaction)
| Step | Description | Computational Method | Output |
| 1. Geometry Optimization | Find the lowest energy structures of the reactant complex (e.g., this compound + nucleophile) and the product complex. | DFT (e.g., B3LYP/6-311++G(d,p)) | Optimized 3D coordinates and electronic energies. |
| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. | Geometry and energy of the transition state. |
| 3. Frequency Calculation | Confirm the nature of the stationary points. Reactants and products have all real frequencies; the transition state has one imaginary frequency. | DFT | Vibrational frequencies. |
| 4. IRC Calculation | Map the minimum energy path from the transition state to the reactants and products. | Intrinsic Reaction Coordinate (IRC) | Confirmation that the TS connects the correct reactant and product states. |
| 5. Energy Analysis | Calculate the activation energy (Eₐ = E(TS) - E(Reactants)) and the overall reaction energy (ΔE = E(Products) - E(Reactants)). | Single-point energy calculations with higher-level theory/basis sets. | Quantitative data on reaction kinetics and thermodynamics. |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The classic Hell-Volhard-Zelinskii reaction, a common method for the α-bromination of carboxylic acids, is effective but often relies on harsh reagents like PBr₃ and Br₂. openstax.orglibretexts.org This has spurred research into more environmentally benign and efficient synthetic pathways.
Catalytic Enantioselective Bromination: A primary focus is the development of catalytic methods that can deliver high enantioselectivity. Researchers are exploring organocatalysis and transition-metal catalysis to achieve this. For instance, chiral catalysts can create a chiral environment around the substrate, directing the bromine to the desired face of the molecule. researchgate.netacs.org This approach minimizes waste by using only a substoichiometric amount of the chiral catalyst. Recent studies on the enantioselective bromination of other carbonyl compounds have shown promise, utilizing chiral aminocatalysts or chiral phosphoric acids to control the stereochemical outcome. acs.orgmdpi.com
Biocatalysis: Enzymatic reactions offer a green and highly selective alternative. While specific enzymes for the direct asymmetric bromination of 4-methylpentanoic acid are still under investigation, enzymatic resolution of racemic mixtures of α-bromo acids is a well-established technique. Future work may focus on engineering enzymes for direct, highly stereoselective bromination.
Flow Chemistry: Continuous flow chemistry presents a safer and more scalable approach for handling hazardous reagents like bromine. vapourtec.comnih.govacs.orgrsc.org Flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. vapourtec.combeilstein-journals.org The development of a continuous flow process for the synthesis of related α-halo ketones from amino acids has demonstrated the potential of this technology for producing chiral building blocks safely and efficiently. acs.org
Table 1: Comparison of Synthetic Routes for α-Bromo Acids
| Method | Reagents | Advantages | Challenges |
|---|---|---|---|
| Hell-Volhard-Zelinskii | PBr₃/Br₂, then H₂O | Well-established, broad scope | Stoichiometric, harsh reagents, environmental concerns openstax.org |
| Catalytic Asymmetric Bromination | Bromine source (e.g., NBS), chiral catalyst | High enantioselectivity, reduced waste | Catalyst development, may require specific substrates researchgate.netacs.org |
| Biocatalysis | Enzymes | Mild conditions, high selectivity, sustainable | Enzyme discovery and engineering, substrate scope limitations |
| Flow Chemistry | Various | Enhanced safety, scalability, precise control | Initial setup cost, optimization of flow parameters vapourtec.comrsc.org |
Expanded Scope of Derivatization and Application in Materials Science and Medicinal Chemistry
The unique chemical structure of (S)-2-bromo-4-methylpentanoic acid makes it a versatile synthon for creating a wide array of derivatives with potential applications in advanced materials and pharmaceuticals. biosynth.com
Materials Science: The incorporation of chiral molecules like this compound into polymers can induce supramolecular chirality, leading to materials with unique optical or mechanical properties. cjps.orgnih.gov For example, it can serve as a monomer or a chiral side-chain in the synthesis of chiral polymers for applications in chemosensors or as chiral stationary phases in chromatography. Research has shown that even a small fraction of a chiral monomer can impart significant chiral properties to a copolymer. nih.gov Additionally, its derivatives could be used to create biodegradable polymers with stereochemistry that influences their physical properties and degradation rates. dtic.mil
Medicinal Chemistry: In drug discovery, α-halo acids are valuable intermediates. nih.govnih.gov The bromine atom in this compound is a good leaving group, allowing for facile nucleophilic substitution to introduce various functional groups. libretexts.org This enables the synthesis of diverse libraries of compounds for screening as potential drug candidates. biosynth.com For example, it can be used to synthesize peptidomimetics or as a precursor for inhibitors of bacterial virulence factors. biosynth.comrsc.org The defined stereochemistry of the molecule is crucial, as the biological activity of many pharmaceuticals is dependent on the specific enantiomer.
Advanced Mechanistic Insights and Catalysis Development for Enhanced Stereocontrol
A deeper understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions to achieve superior stereocontrol.
Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways and transition states. nih.govmdpi.comresearchgate.net These studies can provide critical insights into the factors that govern enantioselectivity in catalytic bromination reactions. By understanding the non-covalent interactions between the catalyst, substrate, and reagent, researchers can predict which catalyst structures will be most effective. mdpi.com For example, computational studies have been crucial in understanding the role of hydrogen-bonding networks in other asymmetric halogenation reactions. mdpi.com
Development of Novel Catalytic Systems: Research is ongoing to develop more sophisticated catalysts. This includes the design of bifunctional catalysts that can activate both the substrate and the brominating agent simultaneously. rsc.org For instance, a chiral thiourea (B124793) catalyst bearing a phenol (B47542) moiety can act as a Lewis base and a Brønsted acid, leading to high enantioselectivity in bromolactonization reactions. rsc.org Cooperative catalysis, where two different catalysts work in concert, is another promising area. uni-giessen.de
Table 2: Investigational Techniques for Mechanistic Understanding
| Technique | Information Gained | Relevance to Stereocontrol |
|---|---|---|
| Computational Modeling (DFT) | Transition state energies, interaction analysis | Predicts enantioselectivity, guides catalyst design nih.govresearchgate.net |
| In-situ Spectroscopy (NMR, IR) | Identification of intermediates, catalyst state | Reveals active species, catalyst deactivation pathways researchgate.net |
| Kinetic Studies | Reaction rates, order of reaction | Elucidates the stereochemistry-determining step yale.edu |
| Chiral Chromatography (HPLC) | Enantiomeric excess (ee) determination | Quantifies the success of asymmetric synthesis rsc.org |
Q & A
Q. Basic Research Focus
- Chiral HPLC : Uses columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers (retention time differences ≥1.5 min) .
- NMR Spectroscopy : ¹H-NMR coupling constants (e.g., J = 6–8 Hz for α-hydrogen) and ¹³C-NBR (C-Br at ~35 ppm) confirm stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (195.05 g/mol) and fragmentation patterns .
How can researchers resolve contradictions in reactivity data between this compound and its derivatives?
Advanced Research Focus
Discrepancies in kinetic data (e.g., variable Kᵢ values in enzyme assays) often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while DCM stabilizes intermediates in coupling reactions .
- Byproduct Formation : Trace tert-butyl esters from incomplete esterification (observed in GC-MS) can skew inhibition assays; acid hydrolysis (HCl/EtOH) is recommended post-synthesis .
Troubleshooting : Use kinetic isotope effects (e.g., deuterated analogs) or computational docking (AutoDock Vina) to isolate steric vs. electronic contributions .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Management : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO₃) before disposal .
- Ventilation : Use fume hoods during bromination steps to mitigate inhalation risks .
How is this compound utilized in designing dual-function inhibitors for bacterial virulence factors?
Advanced Research Focus
The compound serves as a warhead in hybrid inhibitors targeting Pseudomonas aeruginosa:
Thiol-Based Inhibitors : The bromine atom undergoes nucleophilic substitution with cysteine residues in LasB (elastase) and LecA (lectin), disrupting substrate binding .
Structure-Activity Relationship (SAR) : Derivatives with 4-methylpentanoic acid backbones show improved logP (1.5–2.0) and IC₅₀ values (<10 µM) compared to phenylbutanoic analogs .
Synthetic Strategy : Conjugation with thioacetate via acetone-mediated nucleophilic substitution (GP-5 protocol) enhances cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
